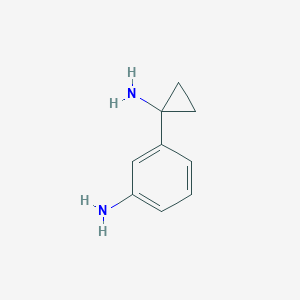
3-(1-Aminocyclopropyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Aminocyclopropyl)aniline is an organic compound with the molecular formula C9H12N2 It features an aniline moiety substituted with an aminocyclopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminocyclopropyl)aniline typically involves the reaction of aniline with a cyclopropylamine derivative. One common method is the nucleophilic substitution reaction where aniline reacts with 1-chlorocyclopropane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the high quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Aminocyclopropyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of nitrosoaniline or nitroaniline.
Reduction: Regeneration of the parent amine from nitro derivatives.
Substitution: Formation of halogenated or nitrated aniline derivatives.
Aplicaciones Científicas De Investigación
3-(1-Aminocyclopropyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 3-(1-Aminocyclopropyl)aniline exerts its effects involves interactions with various molecular targets. The aminocyclopropyl group can engage in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The aromatic ring allows for π-π interactions with other aromatic systems, which can be crucial in biological systems and material science applications.
Comparación Con Compuestos Similares
Similar Compounds
Aniline: A simpler aromatic amine without the cyclopropyl group.
Cyclopropylamine: Lacks the aromatic ring present in 3-(1-Aminocyclopropyl)aniline.
3-Nitroaniline: Contains a nitro group instead of the aminocyclopropyl group.
Uniqueness
This compound is unique due to the presence of both an aniline moiety and an aminocyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where both aromatic and cyclopropyl functionalities are desired.
Propiedades
Fórmula molecular |
C9H12N2 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
3-(1-aminocyclopropyl)aniline |
InChI |
InChI=1S/C9H12N2/c10-8-3-1-2-7(6-8)9(11)4-5-9/h1-3,6H,4-5,10-11H2 |
Clave InChI |
ZZIDQSYUJFBUOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C2=CC(=CC=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


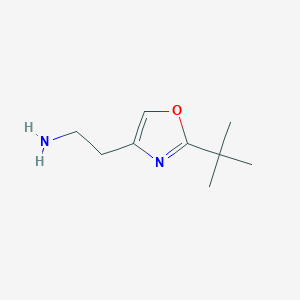
![6-[(Morpholin-4-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B13174852.png)
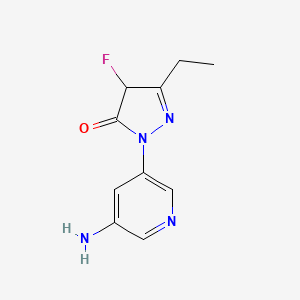
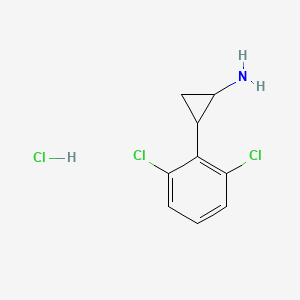


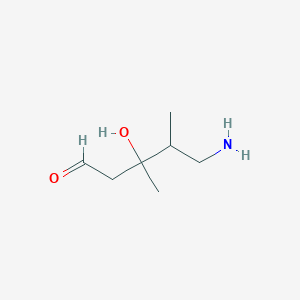
![2-[Methyl(oxolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13174892.png)

![N-{4-[(1S)-2-chloro-1-hydroxyethyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B13174905.png)
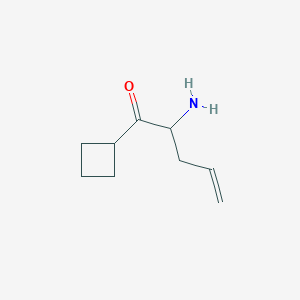
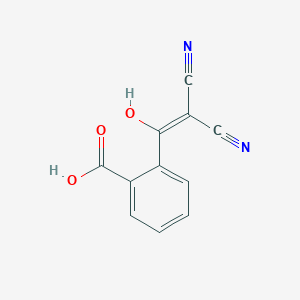
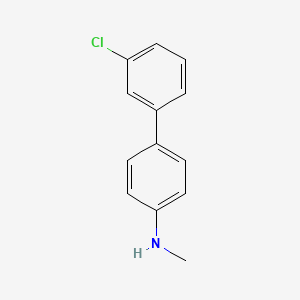
![1-[3-(Aminomethyl)azepan-1-yl]propan-1-one](/img/structure/B13174920.png)
